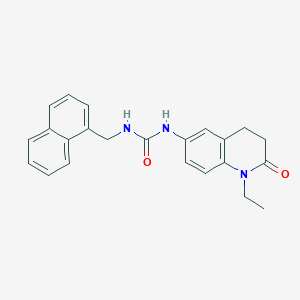

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea

Description

Properties

IUPAC Name |

1-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O2/c1-2-26-21-12-11-19(14-17(21)10-13-22(26)27)25-23(28)24-15-18-8-5-7-16-6-3-4-9-20(16)18/h3-9,11-12,14H,2,10,13,15H2,1H3,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMAXNYMEJKUCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an ethyl acetoacetate in the presence of a base.

Naphthalene Substitution: The naphthalene moiety is introduced via a Friedel-Crafts alkylation reaction, where naphthalene is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

Urea Formation: The final step involves the reaction of the substituted quinoline and naphthalene intermediates with an isocyanate to form the urea derivative.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where halogens or other electrophiles replace hydrogen atoms under suitable conditions.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed depend on the reaction type and conditions used.

Scientific Research Applications

Antiviral Properties

Research has indicated that compounds similar to 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea exhibit significant antiviral activity. For instance, derivatives of tetrahydroquinoline have shown inhibitory effects against viruses such as influenza A and Coxsackievirus B3. These findings suggest potential applications in developing antiviral therapies aimed at these pathogens .

Anti-inflammatory and Anticancer Activity

Preliminary studies have indicated that this compound may possess anti-inflammatory and anticancer properties. The structural features of the compound allow it to interact with biological targets involved in inflammatory pathways and cancer progression. This opens avenues for further investigation into its use as a therapeutic agent in oncology and inflammatory diseases .

Synthesis Techniques

The synthesis of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step reactions that can include the use of various catalysts. For example, palladium (Pd), copper (Cu), and nickel (Ni) catalyzed reactions are commonly employed to facilitate the formation of complex heterocycles such as this one .

Synthesis Overview

The general synthetic route may include:

- Formation of the tetrahydroquinoline core.

- Functionalization with naphthalene derivatives.

- Urea formation through reaction with isocyanate or similar reagents.

Case Study 1: Antiviral Efficacy

A study focused on a related compound demonstrated effective inhibition of viral replication in vitro. The results showed a significant reduction in viral load when treated with derivatives containing the tetrahydroquinoline structure. This suggests that similar compounds could be explored for their antiviral potential against various viral infections .

Case Study 2: Anticancer Research

Another study investigated the anticancer properties of related quinoline derivatives. The compounds were tested against several cancer cell lines, showing promising cytotoxicity profiles. The mechanism of action was linked to apoptosis induction and cell cycle arrest, highlighting the potential for these compounds in cancer therapy .

Data Summary Table

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Unlike 7a, which incorporates a naphthopyrimidine core, the target compound retains the simpler tetrahydroquinolinone scaffold, offering conformational flexibility for binding diverse targets .

Yield Comparison :

- Analog 26 was isolated in 56% yield after column chromatography , suggesting that the target compound’s bulkier substituent might require optimized purification steps to mitigate steric hindrance during synthesis.

Biological Activity

1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a tetrahydroquinoline core fused with an urea group and a naphthalene moiety , which contribute to its unique chemical properties. The presence of these functional groups suggests a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory effects.

Antiviral Properties

Research indicates that compounds similar to 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea exhibit significant antiviral activity. For instance:

- Inhibitory Effects on Viruses : Some derivatives have shown inhibitory effects against influenza A and Coxsackievirus B3, indicating potential applications in antiviral therapies.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Studies have demonstrated that related tetrahydroquinoline derivatives possess:

- Anti-Proliferative Effects : These derivatives have been tested against various tumor cell lines and have shown promising results in inhibiting cell proliferation. For example, certain tetrahydroquinoline compounds were found to enhance reactive oxygen species levels and induce apoptosis in cancer cells .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties:

- Mechanism of Action : It likely interacts with specific enzymes or receptors involved in inflammatory pathways, potentially modulating the inflammatory response.

The biological activity of 1-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Receptor Modulation : It could interact with cell surface receptors to alter signaling pathways associated with inflammation and tumor growth.

- DNA/RNA Interference : The ability to bind nucleic acids may affect gene expression and protein synthesis .

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds:

| Study | Findings | Implications |

|---|---|---|

| Demonstrated significant antiviral activity against influenza A | Potential for development as antiviral agents | |

| Study 2 | Identified potent anti-proliferative effects on various cancer cell lines | Indicates potential use in cancer therapy |

| Study 3 | Explored interaction with metabolic enzymes affecting inflammation | Suggests therapeutic applications in inflammatory diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.